

An In-depth Technical Guide to Bedaquiline: A Potent ATP Synthase Inhibitor

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Compound of Interest

Compound Name: ATP synthase inhibitor 2 TFA

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Introduction

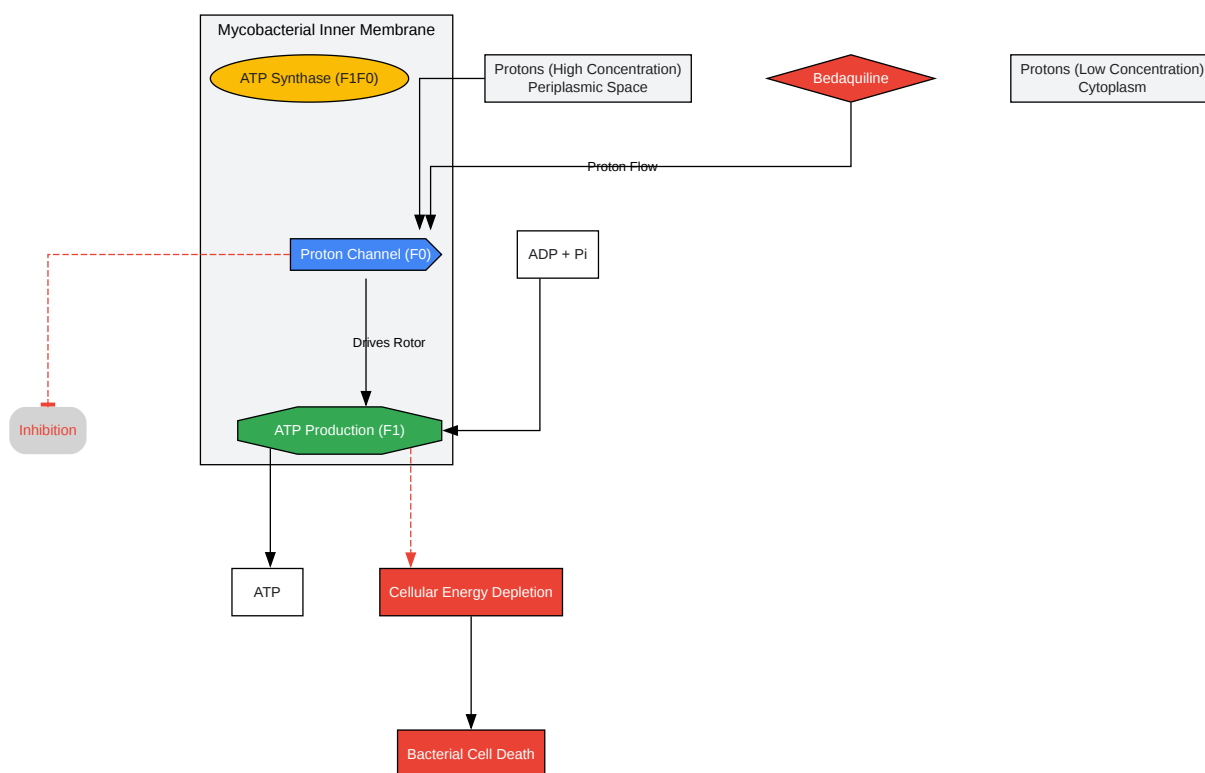
Bedaquiline, formerly known as TMC207, is a pioneering diarylquinoline antibiotic that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It is the first drug with a novel mechanism of action against Mycobacterium tuberculosis (M.tb) to be approved by the U.S. Food and Drug Administration (FDA) in over four decades.[3] Bedaquiline exerts its potent bactericidal and sterilizing effects by directly targeting ATP synthase, an enzyme crucial for energy production within the mycobacterium.[2][4][5][6][7][8] This unique mechanism minimizes the risk of cross-resistance with existing anti-TB drugs.[1][6] The drug is effective against both replicating and dormant M.tb, a critical attribute for treating persistent infections.[5][8][9]

Mechanism of Action: Targeting Mycobacterial Energy Metabolism

Bedaquiline's primary mode of action is the specific inhibition of the proton pump of mycobacterial ATP synthase.[1][4] This enzyme is essential for generating ATP, the primary energy currency of the cell.[7] Bedaquiline binds to the c-subunit of the F0 rotor ring of the ATP synthase, effectively stalling its rotation.[9][10][11][12] This disruption of the proton motive force halts ATP synthesis, leading to a rapid depletion of cellular energy reserves and ultimately,

bacterial cell death.[4][9] The high selectivity of bedaquiline for mycobacterial ATP synthase over its human counterpart contributes to its therapeutic window.[5]

The following diagram illustrates the mechanism of action of Bedaquiline.



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Caption: Mechanism of Bedaquiline Action.

Quantitative Data

The efficacy of Bedaquiline has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Bedaquiline

Parameter	Organism/System	Value	Reference
MIC	Mycobacterium tuberculosis (Wild-Type)	0.03 - 0.06 µg/mL	[13]
MIC	Mycobacterium tuberculosis (MDR strains)	≤ 0.5 µg/mL (susceptible breakpoint)	[5][6]
IC50	Yeast Mitochondrial ATP Synthase (ATP Synthesis)	1.1 ± 0.05 µM	[14]
IC50	Human Mitochondrial ATP Synthase (ATP Synthesis)	0.66 ± 0.05 µM	[14][15]
EC50	Yeast ATP Synthase (ATPase Activity)	27 ± 2.5 nM	[14]

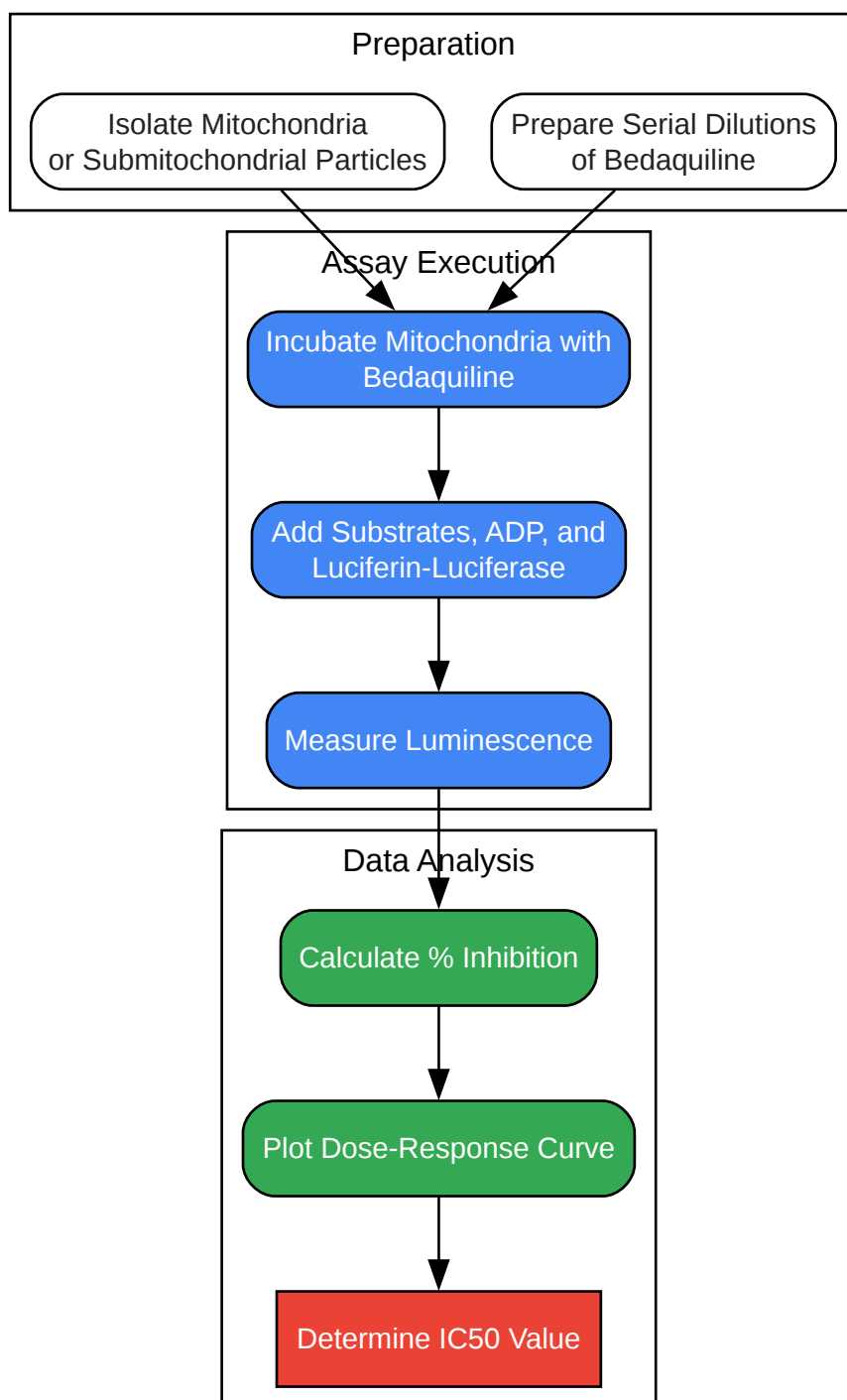
Table 2: Bedaquiline MIC Distribution in M. tuberculosis

Statistic	MIC (mg/L)	Reference
Mean (Wild-Type)	0.65	[16]
Median (Wild-Type)	0.4	[16]
Epidemiological Cutoff (ECOFF)	1.6	[16]

Synthesis of Bedaquiline

The chemical synthesis of Bedaquiline involves a key diastereoselective lithiation reaction. While the original synthesis produced a 50:50 mixture of diastereomers, improved methods have enhanced the diastereomeric ratio.[\[17\]](#)[\[18\]](#)[\[19\]](#)

The general synthetic workflow is depicted below:



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